1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
1,2-diamino-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c17-14-12(16(23)19-8-9-4-3-7-24-9)13-15(22(14)18)21-11-6-2-1-5-10(11)20-13/h1-7H,8,17-18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHBBJKNJGVYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N)N)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of a suitable precursor, such as a 2-nitroaniline derivative, with a dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as thiophen-2-ylmethylamine, under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is C16H14N6OS, with a molecular weight of approximately 342.38 g/mol. The compound features a pyrroloquinoxaline backbone, which is known for its biological activity, particularly in inhibiting various enzyme targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit potent anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, specific derivatives have been identified as effective against breast cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Effects
In the context of inflammatory diseases, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in models of acute and chronic inflammatory conditions. This property positions it as a potential therapeutic option for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Drug Design and Development
The structural characteristics of this compound make it an attractive scaffold for further modifications aimed at enhancing its pharmacological properties. Structure-activity relationship (SAR) studies are crucial in optimizing its efficacy and selectivity for specific biological targets.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound's nitrogen atoms play a critical role in forming hydrogen bonds with target proteins, enhancing its inhibitory potential against enzymes such as phosphodiesterases (PDEs) and kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Thiophen-2-ylmethyl vs. Ethoxycarbonyl
The thiophen-2-ylmethyl group in the target compound increases lipophilicity compared to the ethoxycarbonyl substituent in Compound I. This enhances membrane permeability but may reduce aqueous solubility.
Diamino Groups vs. Unsubstituted Pyrrole
The 1,2-diamino substitution on the pyrroloquinoxaline core introduces hydrogen-bond donor sites absent in simpler pyrrole derivatives (e.g., Compound I). This modification is critical for interactions with biological targets like ATP-binding pockets in kinases.
Spectroscopic and Reactivity Data
Key Spectroscopic Comparisons
Reactivity Profiles
- Hydrolysis : The target compound’s carboxamide is stable under alkaline conditions, whereas thiocarboxamides (e.g., Compound I) hydrolyze to thioamides or oxidize to sulfoxides.
- Nucleophilic Substitution : Thiocarboxamides undergo substitution at C=S (e.g., forming amidines), while the target compound’s carboxamide may instead participate in hydrogen bonding or act as a leaving group in specialized reactions.
Biological Activity
1,2-Diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other medicinal uses. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrroloquinoxaline core with amino and thiophene substituents. Its molecular formula is with a molecular weight of 270.30 g/mol. The presence of amino groups contributes to its potential reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds in the quinoxaline family have been shown to inhibit various protein kinases, which are crucial in signaling pathways for cell proliferation and survival.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrroloquinoxaline can exhibit significant antimicrobial properties against various bacterial strains.
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds within the pyrroloquinoxaline class:
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of pyrroloquinoxalines on various cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on tumor growth, with IC50 values in the low micromolar range. Molecular docking studies suggested effective binding to the active sites of target kinases involved in cancer progression.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications at specific positions on the quinoxaline ring significantly affect biological activity. For instance:
- Substituents on the Thiophene Ring : Electron-withdrawing groups enhance potency against certain targets.
- Amino Group Positioning : The positioning of amino groups influences both solubility and interaction with biological receptors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:
- Condensation : Reacting quinoxaline derivatives with thiophen-2-ylmethylamine under reflux in aprotic solvents (e.g., DMF or DMSO) .
- Carboxamide Formation : Using coupling agents like EDCI/HOBt for amide bond formation .
- Optimization : Adjusting temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) improves yields. Continuous flow reactors may enhance scalability .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify substituent positions and diamino group integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z ~423) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC reference codes in related quinoxalines) .
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations .
- Microbial Screening : Disk diffusion assays for antimicrobial activity against S. aureus and E. coli .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Data Analysis Strategies :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Analog Comparison : Cross-reference activity with analogs (e.g., dichlorophenyl or naphthyl derivatives) to identify substituent-dependent trends .
- Meta-Analysis : Use public databases (e.g., ChEMBL) to compare IC values and validate outliers .
Q. How do electronic and steric effects of substituents influence reactivity and bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Thiophene Moieties : Enhance π-π stacking with enzyme active sites, improving kinase inhibition .
- Diamino Groups : Increase solubility and hydrogen-bonding capacity, but steric bulk from thiophen-2-ylmethyl may reduce membrane permeability .
- Computational Modeling : DFT calculations predict charge distribution and nucleophilic hotspots .
Q. What computational methods predict interactions with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets in kinases (e.g., PDB ID 1M17) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
